N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Lipophilicity Solubility Membrane Permeability

N-[2-(dimethylamino)ethyl]-2-methylpropanamide (CAS 63224-17-9) is a low-molecular-weight (158.24 g/mol) organic compound classified as an N-substituted isobutyramide. Its structure integrates a terminal tertiary amine (dimethylaminoethyl) group and a branched isobutyramide moiety, offering a distinct balance of hydrophilicity and steric bulk.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 63224-17-9
Cat. No. B3055151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)ethyl]-2-methylpropanamide
CAS63224-17-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCCN(C)C
InChIInChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11)
InChIKeyPNFGNHGNXRWCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(dimethylamino)ethyl]-2-methylpropanamide Overview


N-[2-(dimethylamino)ethyl]-2-methylpropanamide (CAS 63224-17-9) is a low-molecular-weight (158.24 g/mol) organic compound classified as an N-substituted isobutyramide [1]. Its structure integrates a terminal tertiary amine (dimethylaminoethyl) group and a branched isobutyramide moiety, offering a distinct balance of hydrophilicity and steric bulk [2]. This combination enables its use as a versatile intermediate and building block in organic synthesis and materials science, where it imparts specific physicochemical properties not found in simpler, unbranched, or less functionalized amide analogs .

Workflow Organic synthesis and materials science intermediate
Property Balanced hydrophilicity and steric profile from branched isobutyramide
Use context Imparts unique physicochemical properties for research-grade constructs

Substitution Challenges for N-[2-(dimethylamino)ethyl]-2-methylpropanamide


Substituting N-[2-(dimethylamino)ethyl]-2-methylpropanamide with a seemingly similar compound like N-[2-(dimethylamino)ethyl]butyramide (the linear isomer) or N,N-dimethylisobutyramide (lacking the ethylamino spacer) can lead to significant changes in physicochemical properties and performance. The branched isobutyramide moiety in the target compound directly impacts its lipophilicity (XLogP3-AA of 0.6) compared to the linear analog, which exhibits a lower LogP (~0.128) [1][2]. This difference in hydrophobicity alters solubility profiles, membrane permeability in biological contexts, and intermolecular interactions in materials science. Furthermore, the presence of the secondary amide linkage (hydrogen bond donor) and the tertiary amine (hydrogen bond acceptor) provides a unique, dual-functionality that is absent in fully substituted amides like N,N-dimethylisobutyramide, which can only act as a hydrogen bond acceptor. These specific structural features, leading to quantifiable differences in partition coefficients, are crucial for applications requiring precise control over molecular interactions, making simple replacement without validation a significant risk to experimental or product integrity.

Linear isomer (N-[2-(dimethylamino)ethyl]butyramide)
Lower lipophilicity may shift phase partitioning, solubility, and membrane-interaction profiles compared to the branched target.
Fully substituted amide (N,N-dimethylisobutyramide)
Absence of the secondary amide H-bond donor may alter intermolecular interactions and solubility behavior, limiting direct substitution.

Quantitative Comparison: N-[2-(dimethylamino)ethyl]-2-methylpropanamide


Enhanced Lipophilicity vs. Linear Isomer

The lipophilicity of N-[2-(dimethylamino)ethyl]-2-methylpropanamide, a key determinant of its solubility and potential for passive membrane diffusion, is significantly higher than that of its unbranched isomer, N-[2-(dimethylamino)ethyl]butyramide. The target compound exhibits a calculated LogP (XLogP3-AA) of 0.6, compared to 0.128 for the linear analog [1][2]. This 0.472 log unit difference translates to an approximately 4.7-fold higher partition coefficient for the branched compound in an octanol-water system.

Lipophilicity vs. linear isomer
Cross-study comparable
0.6 vs. 0.128 Δ 0.472 (≈4.7× partition coefficient)
Supports hydrophobicity-driven compound selection for partitioning applications
Computed LogP models; experimental validation recommended
Lipophilicity Solubility Membrane Permeability QSAR

Procurement Cost and Purity Benchmarking

Procurement viability is directly tied to cost-effectiveness and defined purity standards. For N-[2-(dimethylamino)ethyl]-2-methylpropanamide, a standard research-grade purity of ≥95% is consistently offered across multiple vendors, enabling direct cost benchmarking [1]. Representative pricing from a major supplier (Enamine) for a 2.5g unit of 95% purity is $1,315.00 (as of 2024), establishing a clear reference point for procurement planning [1]. This contrasts with less standardized or more esoteric analogs, where variable purity and opaque pricing can introduce experimental risk and budgetary uncertainty.

Procurement cost benchmark
Supporting evidence
$1,315 – $1,681 / 2.5g (95% purity)
Enables vendor cost benchmarking and budget-aligned procurement
Vendor pricing as of 2024–2025; confirm current quotes
Procurement Cost Analysis Purity Supply Chain

Safety Profile: GHS Classification Comparison

A well-defined safety profile is essential for laboratory and pilot-scale handling. N-[2-(dimethylamino)ethyl]-2-methylpropanamide is classified with clear GHS hazard statements (H302-H315-H319-H335), indicating known risks associated with acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity upon single exposure (respiratory tract) . This explicit classification allows for the implementation of standardized, evidence-based safety protocols, including the use of specific personal protective equipment and engineering controls as per the precautionary statements (P261-P264...). This level of documented hazard specificity reduces uncertainty compared to proprietary or poorly characterized analogs, where safety information may be incomplete or inferred from structural class alone.

GHS classification comparison
Class-level inference
GHS07: H302, H315, H319, H335
Facilitates standardized safety protocol design; verify specific analog documentation
Class-level inference; obtain SDS for exact compound
Safety GHS Risk Assessment Laboratory Safety

N-[2-(dimethylamino)ethyl]-2-methylpropanamide Applications


Amphiphilic Polymers with Tunable Hydrophobicity

Given its intermediate lipophilicity (LogP 0.6), which is 4.7 times greater than its linear isomer, N-[2-(dimethylamino)ethyl]-2-methylpropanamide is an ideal monomer for creating amphiphilic copolymers with finely tuned hydrophobic-hydrophilic balance. This property is particularly valuable in the development of stimuli-responsive hydrogels, non-fouling coatings, and drug delivery vehicles where the rate of water uptake, drug release kinetics, or protein adsorption must be precisely controlled [1]. The higher partition coefficient of the branched isobutyramide group relative to a linear butyramide enables a more pronounced hydrophobic effect without a proportional increase in molecular weight [2].

Lipophilicity Reference in QSAR Modeling

The well-defined computed lipophilicity (XLogP3-AA = 0.6) for N-[2-(dimethylamino)ethyl]-2-methylpropanamide, compared to its linear isomer (LogP 0.128), makes it a valuable reference compound in QSAR modeling [1][2]. Researchers can use this compound to calibrate computational models predicting membrane permeability, blood-brain barrier penetration, or intestinal absorption for novel drug candidates. The significant difference in partition coefficient between branched and linear amides of identical molecular weight provides a clear, measurable benchmark for evaluating the impact of branching on physicochemical properties, a key parameter in medicinal chemistry .

Cost-Effective Protocols for Amide Coupling

The availability of N-[2-(dimethylamino)ethyl]-2-methylpropanamide in consistent ≥95% purity from multiple vendors at a benchmarked cost (e.g., $1,315 for 2.5g) allows for the standardization and cost-effective scaling of amide coupling reactions [1]. Its defined safety profile (GHS07, H302-H319-H335) further simplifies risk assessments for routine laboratory use [2]. These factors make it a pragmatic choice for developing and validating synthetic methodologies, such as peptide couplings or the preparation of functionalized materials, where reliable, well-characterized starting materials are essential for reproducibility.

Application
Selection Property
Validation Focus
Amphiphilic polymer design
Tunable hydrophobicity (branched amide)
Phase partitioning & controlled release behavior
QSAR model calibration
Defined lipophilicity reference
Branching effect on permeability predictions
Amide coupling methodology
Standardized purity & cost benchmark
Synthetic reproducibility & safety protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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